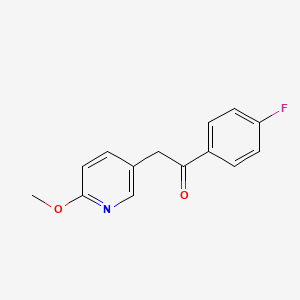
Methyl 4-(methoxymethyl)norbornane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(methoxymethyl)norbornane-1-carboxylate is an organic compound with a unique bicyclic structure It is a derivative of norbornane, a bicyclic hydrocarbon, and features a methoxymethyl group attached to the fourth carbon and a carboxylate ester group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(methoxymethyl)norbornane-1-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. One common route involves the reaction of cyclopentadiene with methyl acrylate, followed by methoxymethylation of the resulting norbornane derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methoxymethyl)norbornane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a hydroxymethyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Methyl 4-(hydroxymethyl)norbornane-1-carboxylate.
Reduction: Methyl 4-(methoxymethyl)norbornane-1-methanol.
Substitution: Various substituted norbornane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(methoxymethyl)norbornane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.
Industry: It is used in the production of polymers and materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of methyl 4-(methoxymethyl)norbornane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. Its molecular targets and pathways involve typical organic reaction mechanisms, such as nucleophilic substitution, electrophilic addition, and radical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)norbornane-1-carboxylate
- Methyl 4-(chloromethyl)norbornane-1-carboxylate
- Methyl 4-(bromomethyl)norbornane-1-carboxylate
Uniqueness
Methyl 4-(methoxymethyl)norbornane-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties. This group can undergo various chemical transformations, making the compound versatile in organic synthesis. Additionally, the bicyclic structure of norbornane provides rigidity and stability, which are advantageous in the design of materials and polymers.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 4-(methoxymethyl)bicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-13-8-10-3-5-11(7-10,6-4-10)9(12)14-2/h3-8H2,1-2H3 |
InChI Key |
VMWJCEATEZGNAJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CCC(C1)(CC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



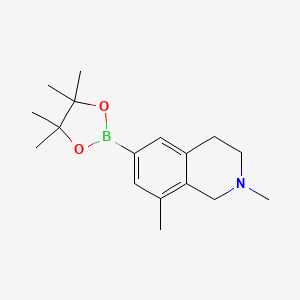
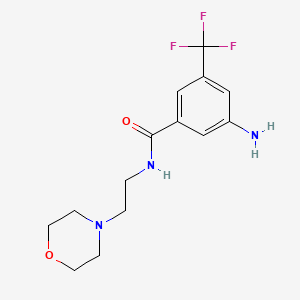
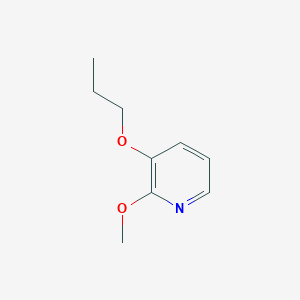
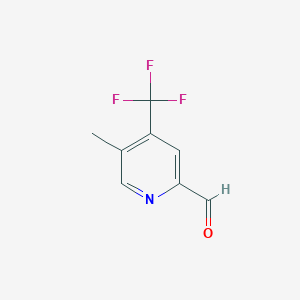
![4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B13920681.png)
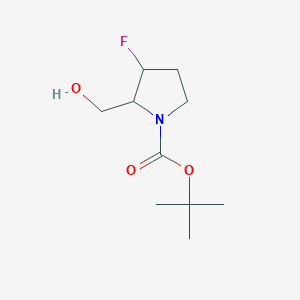
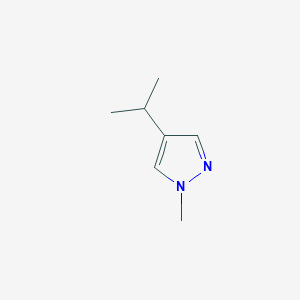

![Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate](/img/structure/B13920703.png)
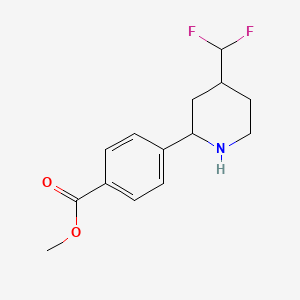

![8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13920744.png)
